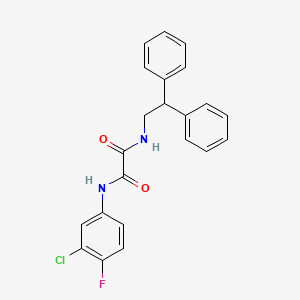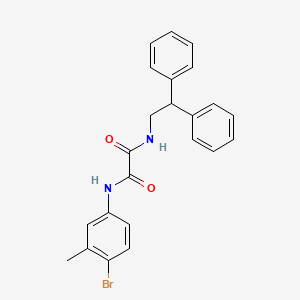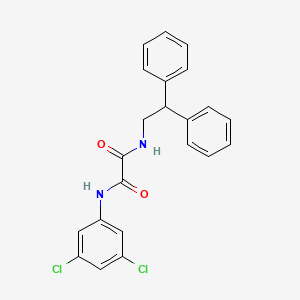
(2-Amino-4-methylphenyl)-phenylmethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Amino-4-methylphenyl)-phenylmethanol is an organic compound that features both an amino group and a hydroxyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-methylphenyl)-phenylmethanol typically involves the reaction of 2-amino-4-methylphenol with benzaldehyde under specific conditions. One common method involves the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Amino-4-methylphenyl)-phenylmethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
(2-Amino-4-methylphenyl)-phenylmethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Amino-4-methylphenyl)-phenylmethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, potentially affecting various biochemical pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-4-methylphenol: This compound is structurally similar but lacks the phenylmethanol group.
2-Amino-4-methoxyphenol: Similar in structure but with a methoxy group instead of a hydroxyl group.
2-Amino-4-bromophenol: Contains a bromine atom instead of a hydroxyl group.
Uniqueness
(2-Amino-4-methylphenyl)-phenylmethanol is unique due to the presence of both an amino group and a phenylmethanol group, which confer distinct chemical and biological properties
Propriétés
IUPAC Name |
(2-amino-4-methylphenyl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-7-8-12(13(15)9-10)14(16)11-5-3-2-4-6-11/h2-9,14,16H,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZEKURUKOJMJLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[(3R)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidin-1-yl]-(4-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B6748807.png)
![[(3S)-3-(imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidin-1-yl]-(4-methyl-1H-pyrrol-3-yl)methanone](/img/structure/B6748815.png)
![N-[(3R,6S)-1-butanoyl-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B6748819.png)
![N-[(3R,6R)-1-butanoyl-6-(trifluoromethyl)piperidin-3-yl]-2,2,2-trifluoroacetamide](/img/structure/B6748825.png)
![(6R)-6-[4-(5-chloropyridin-3-yl)oxypiperidine-1-carbonyl]piperidin-2-one](/img/structure/B6748833.png)

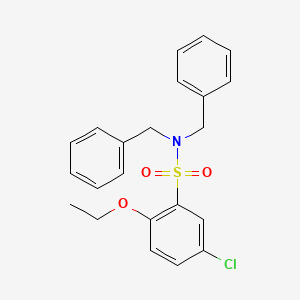
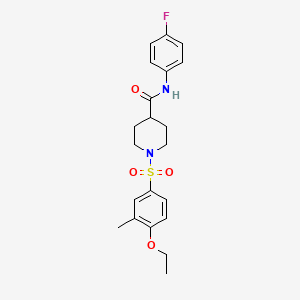
![2-[(5-benzyl-1H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylpiperazin-1-yl)ethanone](/img/structure/B6748870.png)
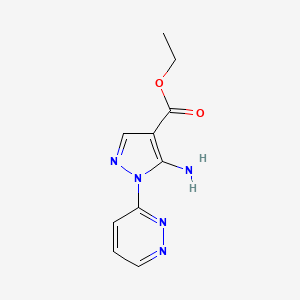
![3-(1,3-dioxoisoindol-2-yl)-N-[3-(1,3-dioxoisoindol-2-yl)phenyl]benzamide](/img/structure/B6748890.png)
